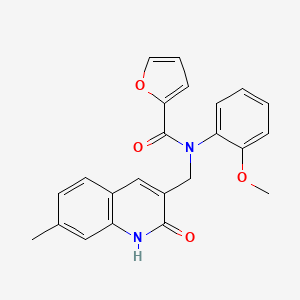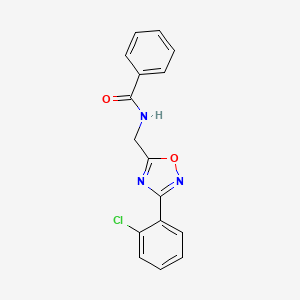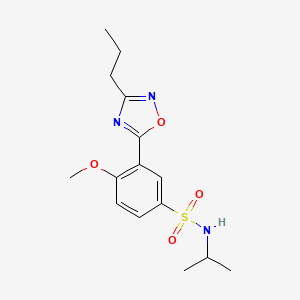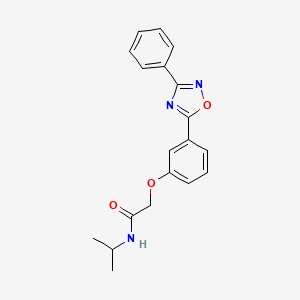![molecular formula C21H20N4O2 B7700279 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide” is a chemical compound. Its linear formula is C19H29Cl2N5 and it has a molecular weight of 398.382 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is composed of a pyrazole and quinoline fragment . More detailed molecular structure analysis can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .作用机制
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide is a selective inhibitor of the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase 4 (PDE4) enzyme. This enzyme plays a role in the regulation of inflammatory and immune responses. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
One advantage of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide is its selectivity for PDE4, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for research on N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is also needed to optimize the synthesis method and improve the solubility of this compound for in vivo studies.
In conclusion, this compound is a promising chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its selectivity for PDE4 and favorable safety profile make it an attractive candidate for further research. However, more studies are needed to determine its optimal dosage and administration route, as well as its potential use in the treatment of various diseases.
合成方法
The synthesis of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide involves several steps, including the condensation of 2-methoxybenzoyl chloride with 8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid, followed by the reduction of the resulting acid chloride with lithium aluminum hydride. The final step involves the N-alkylation of the resulting amine with ethyl iodide to yield this compound.
科学研究应用
N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-25-20-16(12-14-9-7-8-13(2)18(14)22-20)19(24-25)23-21(26)15-10-5-6-11-17(15)27-3/h5-12H,4H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCWLEQKOWMYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide](/img/structure/B7700201.png)



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)
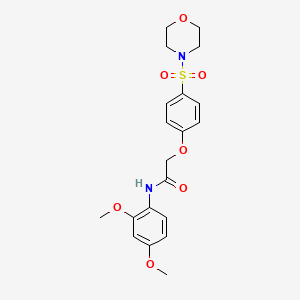
![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)
